
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C6H4F4O It is a derivative of cyclohexadiene, where four hydrogen atoms are replaced by fluorine atoms and one hydroxyl group is attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol typically involves the fluorination of cyclohexadiene derivatives. One common method is the reaction of cyclohexa-2,5-dien-1-one with fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of fluorine gas.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrafluorocyclohexanol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of tetrafluorocyclohexadienone.
Reduction: Formation of tetrafluorocyclohexanol.
Substitution: Formation of various substituted cyclohexadiene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability. It can form strong hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: A closely related compound with a similar structure but different functional groups.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Another fluorinated compound with distinct electronic properties.
Uniqueness
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other fluorinated cyclohexadiene derivatives.
Propiedades
Número CAS |
919273-12-4 |
|---|---|
Fórmula molecular |
C6H4F4O |
Peso molecular |
168.09 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C6H4F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h6,11H,1H2 |
Clave InChI |
RYIOSGRPKXCBJN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(C(=C1F)F)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




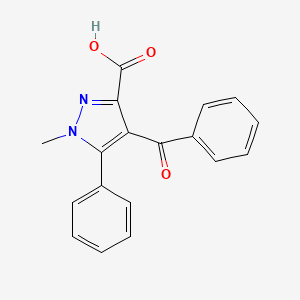

![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
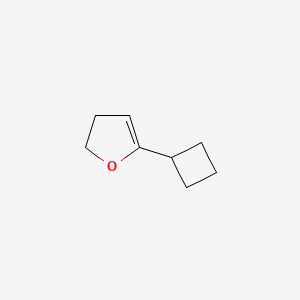

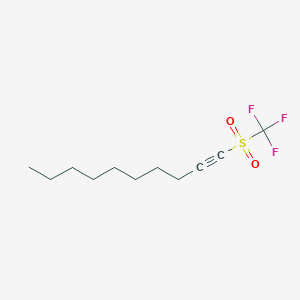
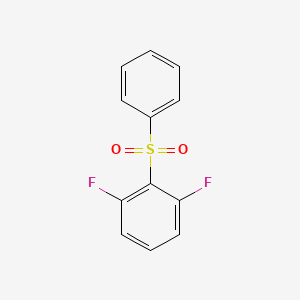
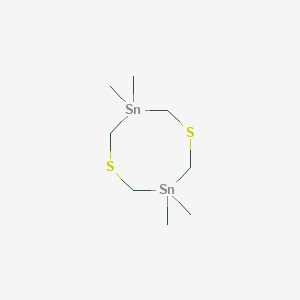



propanedinitrile](/img/structure/B14199672.png)
